(E)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide
Description
(E)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide (CAS: 893419-47-1) is an acrylamide derivative characterized by:
- Molecular formula: C₁₅H₁₈N₂O₃
- Molecular weight: 274.32 g/mol
- Key structural features: A cyano (-CN) group at the α-position of the acrylamide backbone. Diethylamine substituents on the amide nitrogen. A 4-hydroxy-3-methoxyphenyl (feruloyl) moiety at the β-position.
This compound is typically stored at 2–8°C under dry conditions to ensure stability .
Properties
IUPAC Name |
(E)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-17(5-2)15(19)12(10-16)8-11-6-7-13(18)14(9-11)20-3/h6-9,18H,4-5H2,1-3H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTGDJLRURNRLD-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC(=C(C=C1)O)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde and diethylamine.
Formation of Intermediate: The aldehyde group of 4-hydroxy-3-methoxybenzaldehyde reacts with diethylamine to form an imine intermediate.
Addition of Cyano Group: The imine intermediate is then treated with a cyanoacetate derivative to introduce the cyano group.
Acrylamide Formation: The final step involves the formation of the acrylamide moiety through a condensation reaction with acrylamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that (E)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide exhibits significant biological activities, including:
- Anti-inflammatory Properties : Studies have demonstrated its ability to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Antioxidant Activity : The compound shows promise in scavenging free radicals, which can be beneficial in preventing oxidative stress-related conditions.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibits inflammatory cytokines | |
| Antioxidant | Scavenges free radicals | |
| Cytotoxicity | Exhibits selective cytotoxic effects on cancer cells |
Pharmaceutical Applications
The potential pharmaceutical applications of this compound are extensive:
- Cancer Therapy : Its cytotoxic properties against various cancer cell lines indicate potential as an anti-cancer agent.
- Neurological Disorders : The compound's ability to inhibit catechol-O-methyltransferase (COMT) suggests applications in treating conditions like Parkinson's disease .
Case Study: COMT Inhibition
In a study examining the effects of this compound on COMT activity, the compound demonstrated significant inhibition compared to control substances. This inhibition could lead to increased levels of catecholamines, which are beneficial in managing Parkinson's disease symptoms.
Cosmetic Applications
Due to its antioxidant and anti-inflammatory properties, this compound is also being explored for use in cosmetic formulations. Its ability to protect skin from oxidative damage makes it a candidate for anti-aging products.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Cyano-N,N-diphenylacrylamide | CHNO | Lacks hydroxyl and methoxy groups; more hydrophobic |
| 2-Cyano-N,N-diethylacrylamide | CHNO | Simplified structure; less potent biological activity |
| 4-Hydroxycoumarin | CHO | Contains a lactone structure; used for anticoagulant properties |
Mechanism of Action
The mechanism of action of (E)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions. These features enable the compound to modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticancer Activity: Substituent Effects on Cytotoxicity
(2E)-N,N-Dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide
- Structure: Differs by replacing diethylamine with dibutylamine and lacking the cyano group.
- Activity : Induces apoptosis in HL-60 leukemia cells via G2/M phase arrest (IC₅₀ = 8.2 µM). Mechanisms include p21 upregulation, cyclin B1 suppression, and Bcl-2 downregulation .
- Comparison: The absence of the cyano group may enhance lipophilicity, improving membrane permeability. However, the diethylamine and cyano groups in the target compound could alter metabolic stability or target selectivity.
N,N-Diethyl-3-arylacrylamides (e.g., 3ca, 3da, 3ea)
- Structures : Feature methoxy (3ca, 3da) or fluoro (3ea) substituents on the phenyl ring instead of 4-hydroxy-3-methoxy.
- Synthesis: Prepared via electron-catalyzed aminocarbonylation with high E/Z selectivity (up to 98:2) .
- Comparison : The 4-hydroxy-3-methoxyphenyl group in the target compound may confer antioxidant properties akin to ferulic acid derivatives, whereas electron-withdrawing groups (e.g., -F in 3ea) could modulate electronic effects on reactivity .
Antiviral Activity: SARS-CoV-2 PLpro Inhibition
Terrestrimine [(E)-N-(1-hydroxy-2-(4-hydroxyphenyl)-2-oxoethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide]
Structural and Functional Data Table
Biological Activity
(E)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H18N2O3
- Molecular Weight : 274.31 g/mol
- CAS Number : 893419-47-1
- SMILES Notation : CCN(CC)C(=O)/C(=C/C1=CC(=C(C=C1)O)OC)/C#N
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit catechol-O-methyltransferase (COMT), an enzyme implicated in the metabolism of catecholamines. This inhibition can be beneficial in conditions like Parkinson's disease, where catecholamine levels are disrupted .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds suggest potential effectiveness against bacterial strains .
- Anti-inflammatory Effects : Compounds structurally similar to this compound have demonstrated anti-inflammatory properties in vitro and in vivo, reducing the production of pro-inflammatory cytokines .
In Vitro Studies
A study investigating the antimicrobial properties of related compounds found significant activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The derivatives displayed low hemolytic activity and non-cytotoxicity at relevant concentrations, indicating a favorable safety profile .
In Vivo Studies
In vivo models have been employed to assess the anti-inflammatory potential of similar compounds. For example, a compound derived from bioisosteric modifications showed a significant reduction in paw edema in CFA-induced models, suggesting effective anti-inflammatory activity .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of COMT | |
| Antimicrobial | Significant activity against Staphylococcus spp. | |
| Anti-inflammatory | Reduced cytokine production in vivo |
Case Studies
-
Case Study on Antimicrobial Activity :
A series of thiazol-4-one/thiophene-bearing pyrazole derivatives, closely related to this compound, were evaluated for antimicrobial efficacy. The most active derivative exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens, highlighting the potential for developing new antimicrobial agents based on this scaffold . -
Case Study on Anti-inflammatory Properties :
A synthesized derivative demonstrated significant inhibition of pro-inflammatory cytokines IL-1β and TNFα in macrophage cultures at non-cytotoxic concentrations. In animal models, it effectively reduced inflammation induced by zymosan, supporting its therapeutic potential for inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for (E)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide?
The compound is typically synthesized via Knoevenagel condensation or Heck-type coupling. For example, nitration of the parent acrylamide derivative (e.g., introducing a nitro group at the 5-position of the phenyl ring) involves reacting the precursor with 60% HNO₃ in acetic acid at 15°C, followed by quenching in ice water and purification via ethyl acetate . Similar acrylamide derivatives are synthesized using α-bromoacrylic acid, EDCI as a coupling agent, and DMF as a solvent, with purification by column chromatography (e.g., silica gel with ethyl acetate/hexane mixtures) .
Q. How is the compound characterized post-synthesis?
Characterization relies on:
- NMR spectroscopy : and NMR confirm regiochemistry and substituent positions (e.g., methoxy and hydroxy groups on the phenyl ring) .
- Mass spectrometry : HR-ESI-MS or EI-MS validates molecular weight and purity (e.g., observed m/z 459.15640 [M-H]⁻ for dimeric analogs) .
- Chromatography : TLC and HPLC monitor reaction progress and final purity (e.g., HPLC purity >99% for nitrated derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling reactions, while mixed solvents (e.g., ethyl acetate/hexane) improve chromatographic separation .
- Catalyst use : EDCI or DCC promotes amide bond formation with minimal side products .
- Temperature control : Low temperatures (e.g., 15°C during nitration) prevent over-reaction and byproduct formation .
- Purification : Gradient elution in column chromatography resolves E/Z isomers, as seen in acrylamide derivatives with E/Z ratios >95% .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Antioxidant activity : DPPH radical scavenging or nitric oxide (NO) inhibition assays, where IC₅₀ values are quantified using Griess reagent .
- Anti-inflammatory potential : Carrageenan-induced paw edema models in rodents, measuring reduction in inflammation markers .
- Neuroprotective effects : Acetylcholinesterase (AChE) inhibition assays, as demonstrated in tacrine-acrylamide hybrids for Alzheimer’s research .
Q. How can computational methods aid in understanding its structure-activity relationships (SAR)?
- Docking studies : Molecular docking with enzymes (e.g., AChE) identifies key interactions (e.g., hydrogen bonding with the cyano group or methoxy-phenyl moiety) .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant efficacy .
- MD simulations : Assess stability of ligand-protein complexes over time to prioritize derivatives for synthesis .
Q. How to resolve discrepancies in reported synthetic yields?
- Parameter analysis : Compare solvent polarity, catalyst loading, and reaction time across studies. For instance, yields drop from 89% to 30% when switching from electron-rich aryl substrates to sterically hindered analogs .
- Byproduct identification : Use LC-MS or NMR to detect halogenated impurities in fluorinated derivatives .
- Reproducibility checks : Replicate conditions from high-yield protocols (e.g., 78–89% yields in aminocarbonylation reactions) .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
